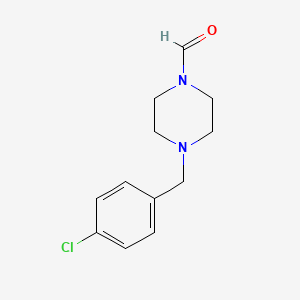![molecular formula C14H9BrN2O2 B5739116 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)
6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BMS-345541 and is a potent inhibitor of the IκB kinase (IKK) enzyme, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, immune response, and cell survival. Therefore, the inhibition of this pathway has therapeutic implications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
作用機序
6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a potent inhibitor of the IKK enzyme, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, immune response, and cell survival. The inhibition of this pathway by 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione leads to the downregulation of various pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione have been extensively studied. This compound has been shown to have potent anti-inflammatory and immunomodulatory effects. The inhibition of the NF-κB pathway by this compound leads to the downregulation of various pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune response. This compound has also been shown to have anti-cancer properties, as it induces cell death in various cancer cell lines.
実験室実験の利点と制限
The advantages of using 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in lab experiments are its potent inhibitory effects on the IKK enzyme and the NF-κB pathway. This compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product. The limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
将来の方向性
The potential future directions for the research on 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione are vast. One potential direction is the development of more potent and selective inhibitors of the IKK enzyme and the NF-κB pathway. Another potential direction is the investigation of the efficacy and safety of this compound in vivo. The development of novel drug delivery systems for this compound is also a potential future direction. Overall, the research on 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has the potential to lead to the development of novel therapies for the treatment of various diseases.
合成法
The synthesis of 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves a series of chemical reactions starting from commercially available 4-bromo-2-methylphenol. The first step involves the conversion of 4-bromo-2-methylphenol to 4-bromo-2-methylphenylamine, which is then reacted with 2,3-dichloropyridine to form the intermediate compound. The final step involves the cyclization of the intermediate compound to form 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
The potential applications of 6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound is being studied as a potential drug candidate for the treatment of various diseases. The inhibition of the NF-κB pathway by this compound has been shown to have therapeutic implications in the treatment of cancer, autoimmune disorders, and inflammatory diseases.
特性
IUPAC Name |
6-(4-bromo-2-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-7-9(15)4-5-11(8)17-13(18)10-3-2-6-16-12(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVBPJENDUDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)


![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)


![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)